molecular formula C16H16N2O3 B2777977 propyl 4-(pyridine-3-amido)benzoate CAS No. 346724-12-7

propyl 4-(pyridine-3-amido)benzoate

Cat. No.: B2777977
CAS No.: 346724-12-7
M. Wt: 284.315
InChI Key: HLJNJMSPPSZHSP-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Benzoate (B1203000) Derivatives Research

The study of amide-containing benzoate derivatives is a significant area of chemical research due to their diverse applications. These compounds are explored for their potential in drug development, with studies investigating their antimicrobial and hemostatic activities. rsc.orgnih.gov The amide linkage is a fundamental component of many biologically active molecules, and its incorporation into benzoate structures can lead to compounds with interesting pharmacological profiles. sphinxsai.com Furthermore, the specific arrangement of functional groups in these molecules makes them excellent building blocks for creating complex supramolecular assemblies and coordination polymers. nih.gov Research in this area often focuses on synthesizing new derivatives and evaluating their biological activities or material properties. rsc.org

Rationale for Investigating Propyl 4-(pyridine-3-amido)benzoate

The rationale for investigating this compound stems from several key aspects of its molecular structure. The combination of a pyridine (B92270) ring, an amide group, and a benzoate ester offers multiple points for intermolecular interactions, which are crucial for the design of new materials and active pharmaceutical ingredients. The pyridine moiety can act as a ligand for metal coordination, making the compound a potential component in the synthesis of coordination polymers. nih.govnih.gov The amide group provides a rigid and planar unit that can participate in strong hydrogen bonding, influencing the packing of molecules in a crystal lattice. sphinxsai.com Researchers are also interested in how the ester group, in this case, the propyl group, affects the solubility and crystal packing of the molecule compared to its carboxylic acid or methyl ester counterparts. plos.orgresearchgate.net The investigation of such compounds can lead to the discovery of new materials with specific optical or electronic properties or new drug candidates. researchgate.net

Overview of Research Methodologies Applied to this compound

The academic investigation of this compound would typically involve a multi-faceted approach, beginning with its synthesis. The synthesis would likely involve the amidation of a benzoic acid derivative with an amine, a common reaction in organic chemistry. nih.govresearchgate.net

Once synthesized, the compound's structure would be unequivocally confirmed using a variety of spectroscopic and analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the connectivity and chemical environment of the atoms.

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the amide and ester carbonyl groups.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Single-Crystal X-ray Diffraction: This technique is paramount for determining the precise three-dimensional arrangement of atoms in the crystal and understanding the intermolecular interactions that govern the crystal packing. plos.org

A significant aspect of the characterization of such a molecule would be the Hirshfeld surface analysis . This computational method is used to visualize and quantify intermolecular interactions within the crystal structure. nih.govresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, researchers can identify and analyze hydrogen bonds and other close contacts that stabilize the crystal lattice. nih.govplos.org

Scope and Objectives of Academic Inquiry on this compound

The primary objectives for the academic study of this compound would be to synthesize the pure compound, characterize its structure, and investigate its physicochemical properties. A key goal would be to obtain single crystals suitable for X-ray diffraction to elucidate its crystal structure and analyze the network of intermolecular interactions. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propyl 4-(pyridine-3-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-10-21-16(20)12-5-7-14(8-6-12)18-15(19)13-4-3-9-17-11-13/h3-9,11H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJNJMSPPSZHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for Propyl 4 Pyridine 3 Amido Benzoate

Established Synthetic Pathways for Propyl 4-(pyridine-3-amido)benzoate

The synthesis of this compound typically involves the formation of an amide bond and an ester linkage. The sequence of these reactions can be varied to achieve the final product.

Conventional Amidation and Esterification Protocols

The most common approach for synthesizing this compound involves a two-step process: the amidation of a 4-aminobenzoate derivative followed by esterification, or vice versa.

One reliable method begins with the acylation of propyl 4-aminobenzoate with nicotinoyl chloride. In this reaction, propyl 4-aminobenzoate is treated with nicotinoyl chloride, often in the presence of a base such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The reaction is typically carried out in an inert solvent like dichloromethane or chloroform at room temperature.

Alternatively, the synthesis can commence with the esterification of 4-aminobenzoic acid with propanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to form propyl 4-aminobenzoate. This intermediate is then subjected to amidation with nicotinic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A third approach involves the initial amidation of 4-aminobenzoic acid with nicotinic acid, followed by the esterification of the resulting 4-(pyridine-3-amido)benzoic acid with propanol.

Starting Material 1 Starting Material 2 Key Reagents Intermediate
Propyl 4-aminobenzoateNicotinoyl chloridePyridine, TriethylamineNot Applicable
4-Aminobenzoic acidPropanolSulfuric acidPropyl 4-aminobenzoate
4-Aminobenzoic acidNicotinic acidDCC, EDC4-(pyridine-3-amido)benzoic acid

Catalytic Approaches in this compound Synthesis

Catalytic methods offer milder reaction conditions and improved efficiency. For the esterification step, solid acid catalysts or enzymes can be employed. In the amidation step, various catalysts can facilitate the reaction between the carboxylic acid and the amine. For instance, boric acid-based catalysts have been shown to promote amidation reactions under solvent-free conditions, which aligns with the principles of green chemistry.

Novel Synthetic Methodologies and Process Optimization for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of amides and esters, which can be applied to the production of this compound.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, this can be achieved by using less toxic solvents, employing catalytic rather than stoichiometric reagents, and minimizing energy consumption. The biosynthesis of aminobenzoic acid derivatives is an emerging area that aligns with green chemistry principles, although its direct application to this specific compound is still under investigation mdpi.com.

Microwave-Assisted and Sonochemical Synthesis of this compound

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly reduce reaction times, increase yields, and enhance product purity mendeley.comijprdjournal.com. The synthesis of this compound can be accelerated using microwave irradiation for both the esterification and amidation steps. This technique provides rapid and uniform heating of the reaction mixture, leading to faster reaction kinetics ijprdjournal.com.

Sonochemistry, the application of ultrasound to chemical reactions, can also be employed to enhance the synthesis of this compound. Ultrasound irradiation can promote mass transfer and increase the rate of reaction, often leading to higher yields in shorter time frames researchgate.netnih.gov.

Methodology Advantages Potential Application
Microwave-Assisted SynthesisReduced reaction times, Increased yields, Higher purity mendeley.comijprdjournal.comEsterification and Amidation steps
Sonochemical SynthesisEnhanced reaction rates, Improved yields researchgate.netnih.govAmidation and Esterification steps

Derivatization and Analog Design Strategies for this compound

The molecular structure of this compound offers several sites for modification to generate a library of analogs with potentially diverse biological activities. Pyridine-3-carboxamide (B1143946) itself is a prevalent heterocyclic compound found in nature and serves as a versatile building block in the synthesis of biologically active compounds nih.gov.

Derivatization strategies can include:

Modification of the Pyridine Ring: Introduction of substituents on the pyridine ring can modulate the electronic properties and steric profile of the molecule.

Alteration of the Propyl Ester: The propyl group can be replaced with other alkyl or aryl groups to investigate the effect of the ester moiety on the compound's properties.

Substitution on the Benzene (B151609) Ring: The benzene ring can be substituted with various functional groups to explore structure-activity relationships.

Modification of the Amide Linkage: The amide bond can be replaced with other linking groups, such as a sulfonamide or a reversed amide, to create isosteres.

The design of such analogs is often guided by computational studies, such as molecular docking, to predict their interaction with biological targets.

Structural Modifications of the Pyridine Moiety in this compound Analogs

The pyridine ring, a core component of this compound, serves as a versatile scaffold for structural modifications aimed at modulating the compound's physicochemical and biological properties. The introduction of various functional groups into the pyridine nucleus is a key strategy to enhance its biological efficacy. nih.gov Like other aromatic compounds, pyridine is prone to substitution reactions; however, due to the electron-withdrawing nature of the ring nitrogen, it favors nucleophilic substitution at the C-2 and C-4 positions and electrophilic substitution at the C-3 position under specific conditions. nih.gov

Research into pyridine-3-carboxylic acid analogs has demonstrated that a variety of biological activities can be achieved through structural modifications. nih.gov The strategic design and synthesis of these analogs often involve conjugating the nicotinic acid core with other pharmacophores, such as thiazoles, to create hybrid compounds with potentially enhanced effects. nih.gov The type and position of substituents on the aromatic rings of such analogs have been shown to strongly influence their biological activity. nih.gov

In the broader context of pyridine derivatives, the incorporation of electron-withdrawing groups (EWG) such as -CN, -Cl, -Br, and -NO2, or electron-donating groups (EDG) can significantly alter the molecule's electronic properties and its interactions with biological targets. nih.govnih.gov For instance, studies on polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines found that attaching electron-withdrawing groups to the aromatic ring at C-2 and C-4 enhanced their inhibitory action against certain bacterial strains. nih.gov Conversely, the presence and positioning of groups like -OMe (methoxy) and -OH (hydroxyl) have been found to enhance the antiproliferative activity of other pyridine derivatives against various cancer cell lines. nih.gov

Synthetic methodologies for achieving these modifications are diverse. One common approach is the Suzuki coupling reaction, where pyridine-boronic acids can be reacted with aryl halides to form C-C bonds, effectively attaching new aryl groups to the pyridine ring. nih.gov Another strategy involves the one-pot condensation of a substituted pyridine precursor, such as 2-amino-3-hydroxy pyridine, with substituted benzoic acids to generate ring-fused pyridine analogs. nih.gov These methods allow for the systematic introduction of a wide array of functional groups to explore structure-activity relationships (SAR).

Table 1: Impact of Pyridine Moiety Substituents on Derivative Properties

Substituent PositionSubstituent TypeGeneral Effect on Pyridine RingPotential Impact on Analog Properties
C-2, C-4, C-6Electron-Withdrawing (e.g., -NO₂, -CN)Decreases electron density, enhances susceptibility to nucleophilic attackMay alter binding affinity and metabolic stability
C-3, C-5Electron-Withdrawing (e.g., -Cl, -Br)Decreases electron density, favors electrophilic attack at other positionsCan influence lipophilicity and membrane permeability
C-2, C-4, C-6Electron-Donating (e.g., -NH₂, -OR)Increases electron density, enhances susceptibility to electrophilic attackMay improve aqueous solubility and hydrogen bonding capability nih.gov
C-3, C-5Electron-Donating (e.g., -CH₃)Increases electron densityCan modulate steric profile and receptor fit

Benzoate (B1203000) Ring Substitutions and Ester Chain Variations in this compound Derivatives

Modifications to the propyl 4-aminobenzoate portion of the molecule offer another avenue for optimizing the compound's characteristics. These changes can be broadly categorized into substitutions on the benzoate aromatic ring and alterations to the propyl ester chain.

Variations in the ester alkyl chain length and structure provide a method to fine-tune the compound's solubility and metabolic stability. The propyl group can be replaced with shorter chains (e.g., methyl, ethyl) or longer chains (e.g., butyl, pentyl), as well as branched isomers (e.g., isopropyl). In some molecular contexts, changing the linker length has shown little to no impact on certain biological activities, while in others, it is a critical determinant of efficacy. nih.gov The ester group can also be a target for creating prodrugs. For instance, carbamate ester derivatives have been successfully used as prodrugs to protect a phenolic function from first-pass metabolism, thereby generating significantly higher plasma levels of the parent compound after oral administration. nih.gov This highlights the potential of the ester moiety to be modified to improve the pharmacokinetic profile of the parent molecule.

Table 2: Examples of Benzoate and Ester Chain Modifications in Derivatives

Modification TypeSpecific VariationRationale for ModificationPotential Outcome
Benzoate Ring SubstitutionAddition of 4-methoxy groupIncrease electron density and potential for hydrogen bonding nih.govEnhanced biological activity
Benzoate Ring SubstitutionAddition of 4-phenyl groupIncrease size and lipophilicity, introduce π-stacking potentialImproved binding affinity nih.gov
Ester Chain VariationEthyl esterDecrease lipophilicity compared to propylAltered solubility and absorption
Ester Chain VariationIsopropyl esterIntroduce steric bulk near the ester linkageIncreased metabolic stability
Ester Chain VariationButyl esterIncrease lipophilicity compared to propylEnhanced membrane permeability

Theoretical and Computational Investigations of Propyl 4 Pyridine 3 Amido Benzoate

Quantum Chemical Calculations on Propyl 4-(pyridine-3-amido)benzoate

Quantum chemical calculations serve as a powerful tool to elucidate the fundamental electronic and structural properties of molecules. For this compound, these theoretical approaches provide insights that complement experimental data, offering a molecular-level understanding of its behavior. Methodologies such as Density Functional Theory (DFT) are frequently employed to model the geometric and electronic characteristics of similar compounds. rsc.org

Electronic Structure Analysis and Frontier Molecular Orbitals of this compound

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. Analysis of the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy and spatial distribution of these orbitals determine the molecule's ability to donate or accept electrons. For related amide-containing aromatic compounds, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be distributed across the electron-withdrawing carbonyl and pyridine (B92270) moieties. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. rsc.org A smaller energy gap suggests higher reactivity. rsc.org

Table 1: Frontier Molecular Orbital Energies (Illustrative) No experimental or theoretical data for the specific compound this compound was found in the search results. The following table is an illustrative example based on general principles for similar compounds.

Orbital Energy (eV)
HOMO -6.5
LUMO -1.8
Energy Gap (ΔE) 4.7

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propyl ester and the amide linkage in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable three-dimensional structures (lowest energy conformers) and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds, such as the C-O bond of the ester and the C-N bond of the amide, and calculating the potential energy at each step. In similar structures, such as ethyl 3-nitro-4-(propylamino)benzoate, intramolecular hydrogen bonds can play a significant role in stabilizing certain conformations. researchgate.net The planarity between the aromatic rings is also a critical factor, influencing the extent of π-conjugation.

Spectroscopic Property Prediction (Vibrational, Electronic) for this compound

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental spectra for validation.

Vibrational Spectroscopy: Theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra. For related benzoate (B1203000) esters, characteristic vibrational modes include the C=O stretching of the ester group, C-O stretching, and various aromatic C-H and C=C stretching and bending modes. azom.comresearchgate.net For the amide portion, N-H stretching and C=O stretching (Amide I band) are significant. researchgate.net

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). The predicted transitions correspond to the excitation of electrons from occupied to unoccupied orbitals, often π-π* transitions within the aromatic systems. The calculated absorption maxima (λmax) can be compared with experimental measurements.

Table 2: Predicted Vibrational Frequencies (Illustrative) Specific data for this compound is not available. This table illustrates typical vibrational modes for the functional groups present.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amide N-H Stretching ~3300
Aromatic C-H Stretching 3100-3000
Ester C=O Stretching ~1720
Amide C=O Stretching (Amide I) ~1680
Aromatic C=C Stretching 1600-1450
Ester C-O Stretching 1300-1100

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their interactions with their environment.

Solvent Effects on this compound Conformation and Interactions

The conformation and behavior of this compound can be significantly influenced by the solvent. MD simulations can model the explicit interactions between the solute and solvent molecules. In a polar solvent like water, the solvent molecules can form hydrogen bonds with the amide and ester groups, potentially influencing the preferred conformation. In nonpolar solvents, intramolecular interactions may become more dominant in determining the structure. Simulations can track changes in dihedral angles and radial distribution functions to quantify these solvent effects. For instance, studies on similar molecules show that solvent can affect nanoparticle structure and assembly. nih.gov

Ligand-Protein Interaction Dynamics involving this compound

If this compound acts as a ligand for a biological target, such as an enzyme or receptor, MD simulations can be used to study the dynamics of the ligand-protein complex. These simulations can reveal the stability of the binding pose, the key interacting residues, and the role of water molecules in the binding site. nih.gov Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to estimate the binding free energy of the ligand to the protein, providing a quantitative measure of binding affinity. nih.gov Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms during the simulation provides information on the stability and flexibility of the complex. nih.gov

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound and its Analogs

Chemoinformatics and QSAR studies are pivotal in modern drug discovery, enabling the prediction of biological activity and properties of chemical compounds through computational models. For analogs of this compound, such as pyridine carboxamides and benzylidene hydrazine (B178648) benzamides, QSAR models have been successfully developed to correlate their structural features with their biological activities. unair.ac.idjppres.comresearchgate.net

The foundation of any QSAR model lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For derivatives analogous to this compound, a variety of descriptors are typically calculated to build robust predictive models. These descriptors fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Quantum Chemical Descriptors: Derived from quantum mechanical calculations, these provide insights into the electronic properties of the molecule, such as orbital energies (HOMO, LUMO) and dipole moment. researchgate.net

Physicochemical Descriptors: These include properties like LogP (lipophilicity), molar refractivity (MR), and LogS (aqueous solubility), which are crucial for pharmacokinetic predictions. unair.ac.idjppres.com

In a QSAR study on benzylidene hydrazine benzamide (B126) derivatives with anticancer activity, descriptors such as Log S, rerank score (a scoring function for ligand-protein binding), and molar refractivity (MR) were selected to construct the final QSAR equation. unair.ac.idjppres.com Similarly, a study on pyridine carboxamide-based JNK inhibitors utilized a combination of topological and quantum chemical descriptors to build their models. researchgate.net The selection of the most relevant descriptors is a critical step, often achieved through statistical methods to ensure the model's predictive power.

Table 1: Examples of Descriptor Types Used in QSAR Studies of Analogs

Descriptor CategoryExamplesRelevance
Physicochemical Log S, Molar Refractivity (MR)Influences solubility, membrane permeability, and binding interactions.
Scoring Functions Rerank ScoreEstimates ligand-protein binding affinity.
Topological Wiener index, Balaban indexEncodes information about molecular size, shape, and branching.
Quantum Chemical HOMO/LUMO energies, Dipole moment (µ)Describes electronic distribution and reactivity.

This table is a generalized representation based on studies of analogous compounds.

Once descriptors are selected, predictive models are built using various statistical methods. For analogs of this compound, these models have been used to predict activities such as anticancer and antimicrobial effects. unair.ac.idjppres.commdpi.com

For instance, a QSAR study on benzylidene hydrazine benzamide derivatives against the A459 human lung cancer cell line yielded a statistically significant model. The best equation derived was: pIC50 = 0.738 (± 0.217) Log S - 0.031 (± 0.007) rerank + 0.017 (± 0.016) MR - 1.359 (± 1.381) This model showed a high correlation coefficient (r = 0.921) and good predictive ability (Q² = 0.61), indicating that aqueous solubility (Log S), binding affinity (rerank), and molar refractivity (MR) are key determinants of the anticancer activity for this class of compounds. unair.ac.idjppres.com

Similarly, QSAR models for aminopyridine and pyridine carboxamide-based JNK inhibitors were developed, demonstrating the utility of these models in screening for potent inhibitors of protein kinases. researchgate.net These predictive models are valuable tools for virtual screening and for prioritizing the synthesis of novel, potentially more active analogs.

Molecular Docking and Virtual Screening Approaches for this compound

Molecular docking and virtual screening are powerful computational techniques used to predict how a molecule might bind to a protein target and to screen large libraries of compounds for potential new drugs. nih.govacs.org

Given the structural features of this compound, which contains a pyridine ring linked to a benzoate moiety via an amide bond, several classes of proteins could be considered as putative molecular targets. Research on analogous structures provides clues to these potential targets.

Virtual screening and docking studies on pyridine-containing compounds have identified a wide range of potential targets, including:

Kinases: Many kinase inhibitors feature a pyridine core that can form crucial hydrogen bonds within the ATP-binding site. nih.gov For example, derivatives of pyrimidine (B1678525) and pyridine have been investigated as potential inhibitors of Epidermal Growth Factor Receptor (EGFR). nih.gov

Epigenetic Targets: The structural motifs are present in some inhibitors of epigenetic enzymes.

Other Enzymes: Compounds with similar scaffolds have been identified as inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) and mycobacterial lipoamide (B1675559) dehydrogenase. nih.govacs.org

A collaborative virtual screening effort for imidazo[1,2-a]pyridine (B132010) derivatives, which share the pyridine ring, successfully identified compounds with anti-leishmanial activity, demonstrating the power of in silico methods to explore chemical space and identify novel biological activities. nih.govresearchgate.net

Table 2: Potential Molecular Target Classes for Pyridine-Benzamide Scaffolds Based on Analog Studies

Target ClassSpecific Examples from Analog StudiesPotential Therapeutic Area
Protein Kinases EGFR, JNK, Abl, VEGFRCancer, Inflammation
Dehydrogenases Lipoamide Dehydrogenase (Lpd)Infectious Diseases (TB)
Proteases Dipeptidyl Peptidase IV (DPP-IV)Diabetes
Parasite Targets Targets in Leishmania donovaniLeishmaniasis

This table is speculative for this compound and is based on findings for analogous structures.

Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein and estimate the strength of the interaction, often expressed as a binding energy or docking score. For analogs of this compound, docking studies have been instrumental in elucidating their mechanism of action.

For example, in a study of pyrimidine and pyridine derivatives as EGFR inhibitors, docking revealed that the pyridine ring could fit into the adenine (B156593) binding pocket, while other parts of the molecule could occupy hydrophobic regions. nih.gov Hydrogen bonds are often critical for binding. In docking studies of dihydropyrimidine (B8664642) derivatives with the Eg5 motor protein, the acyl oxygen and secondary amino hydrogen were found to be essential for forming hydrogen bonds with active site residues. mdpi.com

The analysis of interaction modes typically reveals:

Hydrogen Bonds: The amide group and the pyridine nitrogen in this compound are potential hydrogen bond donors and acceptors, respectively. These interactions are often key to high-affinity binding.

Hydrophobic Interactions: The propyl group and the phenyl rings can engage in hydrophobic interactions with nonpolar residues in a binding pocket.

Pi-Stacking Interactions: The aromatic pyridine and benzene (B151609) rings can form π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

While a specific docking study for this compound is not available, the principles derived from its analogs suggest that it has the potential to bind to various biological targets through a combination of these interactions. The precise binding mode and affinity would depend on the specific topology and amino acid composition of the target's binding site.

Mechanistic Elucidation of Biological Activities of Propyl 4 Pyridine 3 Amido Benzoate

Investigation of Molecular Targets and Pathways:Once an activity is confirmed, the next step is to identify the precise molecular target.

Target Identification and Validation using Proteomic Approaches:Advanced techniques like chemical proteomics would be used to identify the specific proteins within a cell that the compound interacts with, thus revealing its direct target.

Without published research on "propyl 4-(pyridine-3-amido)benzoate," the sections and subsections requested cannot be populated with scientifically accurate and verifiable information. Further research, including synthesis and comprehensive biological evaluation, is required to elucidate the potential pharmacological profile of this compound.

Gene Expression Modulation by this compound

Currently, there is no direct scientific evidence from peer-reviewed literature that specifically details the modulation of gene expression by this compound.

However, based on its structural similarity to nicotinamide (B372718), a form of vitamin B3 and a key component of nicotinamide adenine (B156593) dinucleotide (NAD+), one could hypothesize potential indirect effects on gene expression. NAD+ is a critical co-substrate for various enzymes, including sirtuins and poly (ADP-ribose) polymerases (PARPs), which play significant roles in gene regulation through histone modification and DNA repair. mdpi.commdpi.com For instance, nicotinamide itself can influence gene expression by inhibiting NAD+-consuming enzymes. mdpi.com Supplementation with nicotinic acid and its derivatives has been shown to up-regulate the expression of mitochondrial superoxide (B77818) dismutase (SOD2) and sirtuin 3 (SIRT3) in cultured human epidermal keratinocytes, highlighting the potential for NAD+ precursors to impact gene expression related to mitochondrial function and stress responses. mdpi.com

Future research would be necessary to determine if this compound or its metabolites can influence NAD+ levels or directly interact with enzymes that regulate gene expression.

Biochemical Cascade Interruption by this compound

Specific studies detailing the interruption of biochemical cascades by this compound are not available in the current scientific literature.

Drawing parallels from related structures, nicotinamide derivatives are known to inhibit enzymes such as nicotinamide N-methyltransferase (NNMT) and PARPs. mdpi.comnih.gov Inhibition of these enzymes can disrupt various biochemical pathways. For example, PARP inhibitors, which often mimic the nicotinamide moiety of NAD+, block the synthesis of poly(ADP-ribose) and trap PARP on DNA, leading to the interruption of DNA damage repair pathways. mdpi.com This mechanism is a key strategy in certain cancer therapies. mdpi.com

Additionally, derivatives of nicotinamide have been investigated as inhibitors of other enzymes. For example, a series of nicotinamide derivatives were synthesized and evaluated for their antifungal activity, which was found to be related to the disruption of the fungal cell wall. nih.gov Whether this compound possesses similar inhibitory activities against specific enzymes, and thereby interrupts associated biochemical cascades, remains to be experimentally determined.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Correlating Structural Features with Mechanistic Outcomes of this compound Derivatives

While specific structure-activity relationship (SAR) studies for this compound derivatives are not documented, research on analogous compounds provides insights into how structural modifications might influence biological activity.

For instance, in a series of N-benzoylpyrazole derivatives, the presence of specific substituents on the pyrazole (B372694) and benzoyl rings significantly impacted their elastase inhibitory activity. nih.gov This highlights the importance of substituent positioning on aromatic rings for biological function. Similarly, for a series of nicotinamide derivatives with antifungal properties, the position of amino and isopropyl groups was found to be critical for their activity. nih.gov

In the context of uracil-based benzoic acid and ester derivatives acting as dipeptidyl peptidase-4 (DPP-4) inhibitors, the conversion of a carboxylic acid to an ester significantly altered bioavailability, although in some cases, the in vitro potency was maintained. researchgate.net This suggests that the propyl ester group in this compound could play a crucial role in its pharmacokinetic properties.

A hypothetical SAR study for this compound derivatives might involve modifications at several positions:

Pyridine (B92270) Ring: Altering the position of the nitrogen or introducing substituents could affect binding to target proteins.

Amide Linker: Modifications to the amide bond could influence metabolic stability and hydrogen bonding interactions.

Benzoate (B1203000) Moiety: Substitution on the benzene (B151609) ring could impact electronic properties and binding affinity.

Propyl Ester: Varying the length or branching of the alkyl chain could modulate lipophilicity and cell permeability.

The following table illustrates a hypothetical SAR analysis based on related compounds:

Compound Modification Potential Impact on Activity
Analog 1Methyl group on pyridine ringCould enhance or decrease binding affinity depending on the target's steric and electronic requirements.
Analog 2Replacement of amide with thioamideMay alter hydrogen bonding capacity and metabolic stability.
Analog 3Fluoro substituent on benzoate ringCould influence binding through halogen bonding and alter electronic properties.
Analog 4Isopropyl ester instead of propyl esterMay affect membrane permeability and susceptibility to esterases.

This table is for illustrative purposes only and is not based on experimental data for this compound.

Pharmacophore Modeling Based on this compound SAR

Pharmacophore modeling for this compound is not available due to the lack of specific SAR data. However, pharmacophore models for related structures can offer a glimpse into the potential key features.

A pharmacophore model for inhibitors of human nicotinamide N-methyltransferase (hNNMT) was developed based on known inhibitors. tandfonline.comtandfonline.com This model identified key features such as hydrophobic regions, a hydrogen-bond donor, and a hydrogen-bond acceptor as crucial for inhibitory activity. tandfonline.comtandfonline.com For this compound, one could hypothesize a pharmacophore that includes:

A hydrogen bond acceptor: The pyridine nitrogen and the carbonyl oxygen of the amide and ester.

A hydrogen bond donor: The amide N-H group.

Aromatic/hydrophobic features: The pyridine and benzene rings, and the propyl group.

The following table outlines a hypothetical pharmacophore model for this compound:

Pharmacophore Feature Potential Corresponding Structural Moiety
Hydrogen Bond AcceptorPyridine Nitrogen, Amide Carbonyl, Ester Carbonyl
Hydrogen Bond DonorAmide N-H
Aromatic RingPyridine Ring, Benzene Ring
Hydrophobic GroupPropyl Chain

This table represents a hypothetical model and requires experimental validation.

Cellular Uptake and Distribution Mechanisms of this compound (in vitro/cell line specific)

Membrane Permeability Studies of this compound

Specific in vitro studies on the membrane permeability of this compound have not been reported.

The cellular uptake of nicotinamide and related compounds can occur through both passive diffusion and carrier-mediated transport. nih.gov The lipophilicity of a molecule, often estimated by its LogP value, is a key determinant of its ability to passively diffuse across cell membranes. The presence of the propyl ester in this compound would likely increase its lipophilicity compared to its carboxylic acid precursor, potentially enhancing its passive membrane permeability.

In vitro assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used to predict passive membrane transport. nih.gov Such an assay would be necessary to experimentally determine the permeability of this compound.

The following table presents hypothetical permeability data based on general principles of drug-like molecules:

Compound Predicted Permeability (Papp) (cm/s) Predicted Efflux Ratio
This compoundHigh (e.g., >5 x 10⁻⁶)Low (<2)
Corresponding Carboxylic AcidLow to ModeratePotentially High

This table contains hypothetical data and is intended for illustrative purposes only.

Subcellular Localization of this compound within Cell Lines

Comprehensive searches of available scientific literature and research databases did not yield specific studies detailing the subcellular localization of this compound within any cell lines. While research exists on the biological activities of various benzoate and pyridine derivatives, data on the specific uptake, distribution, and accumulation of the precise molecule, this compound, in cellular compartments is not publicly available.

Elucidating the subcellular localization of a compound is a critical step in understanding its mechanism of action. This information can reveal whether a compound interacts with targets in the nucleus, mitochondria, cytoplasm, or other organelles, thereby providing insights into its biological effects.

Future research, potentially employing techniques such as fluorescently tagging this compound or using subcellular fractionation followed by analytical quantification, would be necessary to determine its distribution within cells. Such studies would be invaluable for a more complete mechanistic understanding of this compound.

Advanced Methodologies for Studying Propyl 4 Pyridine 3 Amido Benzoate Interactions

Biophysical Techniques for Ligand-Target Binding of Propyl 4-(pyridine-3-amido)benzoate

Biophysical methods provide quantitative data on the kinetics and thermodynamics of binding events, as well as high-resolution structural information of the ligand-target complex.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful, label-free techniques for characterizing biomolecular interactions. nih.gov

Surface Plasmon Resonance (SPR) directly measures the binding and dissociation of a ligand (analyte) to a target molecule (e.g., a protein) immobilized on a sensor chip. nih.gov The binding event causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise determination of the association rate constant (kₐ), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC) measures the heat change that occurs when a ligand binds to its target in solution. nih.gov In a typical ITC experiment, a solution of this compound would be titrated into a sample cell containing the target protein. The resulting heat release or absorption is measured, allowing for the direct determination of the binding affinity (KD), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This thermodynamic profile provides deep insight into the forces driving the interaction. For instance, the binding of structurally related ligands to a target showed that favorable CH–π interactions contribute significantly to the binding enthalpy. nih.gov

Table 1: Illustrative Interaction Data for a Pyridine-Amido Compound Studied by SPR and ITC. This data is representative of what would be obtained for this compound.
TechniqueParameterValueDescription
SPRkₐ (M⁻¹s⁻¹)1.5 x 10⁵Association Rate Constant
kd (s⁻¹)3.0 x 10⁻³Dissociation Rate Constant
K_D (nM)20Equilibrium Dissociation Constant (kd/kₐ)
ITCK_D (nM)38Equilibrium Dissociation Constant nih.gov
n1.1Stoichiometry of Binding
ΔH (kcal/mol)-9.2Enthalpy Change nih.gov
ΔS (cal/mol·deg)-5.5Entropy Change

To understand the precise binding mode of this compound, high-resolution structural techniques are essential.

X-ray Crystallography provides an atomic-level three-dimensional structure of a ligand-target complex. This requires the formation of a high-quality crystal of the complex, which is then diffracted with X-rays. The resulting diffraction pattern is used to calculate an electron density map and build an atomic model. This model can reveal specific hydrogen bonds, hydrophobic interactions, and the precise orientation of the pyridine (B92270) ring and benzoate (B1203000) moiety within the target's binding pocket. The crystal structures of related compounds, such as cocrystals of 3-aminobenzoic acid with 4-acetyl pyridine, demonstrate how hydrogen bonding and π-π stacking interactions stabilize such complexes. researchgate.net

Cryo-Electron Microscopy (Cryo-EM) is a complementary technique that is particularly useful for large, flexible, or difficult-to-crystallize protein complexes. Samples are flash-frozen in a thin layer of vitreous ice, and their images are captured with an electron microscope. Computational averaging of thousands of particle images allows for the reconstruction of a 3D model of the complex, including the bound ligand.

Table 2: Example Crystallographic Data for a Cocrystal of 3-Aminobenzoic Acid with 4-Acetyl Pyridine, Illustrating the Type of Information Obtained from X-ray Diffraction. researchgate.net
ParameterValue
Crystal systemMonoclinic researchgate.net
Space groupP21/n researchgate.net
a (Å)7.573 researchgate.net
b (Å)10.718 researchgate.net
c (Å)15.77 researchgate.net
β (°)98.10 researchgate.net
Resolution (Å)Not Reported

High-Throughput Screening (HTS) and Cheminformatics in this compound Research

The discovery and optimization of bioactive compounds like this compound are often accelerated by HTS and computational methods.

High-Throughput Screening (HTS): HTS involves the automated testing of large libraries of chemical compounds to identify "hits" that modulate the activity of a biological target. nih.gov A compound like this compound could be identified through an HTS campaign using various assay formats. For example, a thermal shift assay (TSA) can be used, where binding of a ligand stabilizes the target protein against thermal denaturation, a change that can be monitored by a fluorescent dye. nih.gov

Cheminformatics: This field uses computational methods to analyze chemical and biological data. For this compound, cheminformatics tools can be used to calculate key molecular descriptors that predict its drug-like properties (e.g., Lipinski's Rule of Five). These tools also enable virtual screening, where databases of compounds are computationally docked into a target's structure to predict binding affinity, and similarity searching, which can identify commercially available or synthetically accessible analogs with potentially improved properties.

Table 4: Calculated Cheminformatic Properties for this compound and Related Structures.
CompoundMolecular FormulaMolecular Weight (g/mol)XLogP3Complexity
Propyl 4-[(2-methylbenzoyl)amino]benzoateC₁₈H₁₉NO₃ nih.gov297.3 nih.gov3.6 nih.gov375 nih.gov
4-PropylpyridineC₈H₁₁N nih.gov121.18 nih.gov2.1 nih.govNot Reported
Propyl 4-aminobenzoateC₁₀H₁₃NO₂ nih.gov179.22 nih.gov2.4 nih.gov162 nih.gov

Library Synthesis and Screening Strategies for this compound Derivatives

The generation of a chemical library based on the this compound scaffold is a key strategy for exploring the chemical space around this core structure. Combinatorial chemistry principles are often employed to systematically introduce structural diversity. nih.govresearchgate.net This involves the use of various building blocks that can be combined in numerous ways to produce a large collection of distinct, yet related, compounds.

The synthesis of a this compound derivative library can be conceptualized through a multi-component reaction approach. The core structure can be deconstructed into three main components: the pyridine ring, the aminobenzoate core, and the propyl ester group. By varying each of these components, a diverse library can be assembled. For instance, a variety of substituted nicotinic acids (or their corresponding acyl chlorides) can be reacted with a range of aminobenzoate esters.

Key Building Blocks for Library Synthesis:

Pyridine Scaffolds: A selection of substituted nicotinic acids can be used to explore the impact of different functional groups on the pyridine ring.

Aminobenzoate Cores: Different isomers and substituted versions of aminobenzoate can be employed to alter the geometry and electronic properties of the central phenyl ring.

Alkyl Esters: Variation of the ester group from propyl to other alkyl or aryl groups can modulate the lipophilicity and pharmacokinetic properties of the resulting compounds.

Once a library of this compound derivatives has been synthesized, high-throughput screening (HTS) methods are employed to rapidly assess their biological activity. These screening assays are typically designed to measure the interaction of the compounds with a specific biological target, such as an enzyme or a receptor. Competitive radioligand binding assays, for example, can be used to determine the binding affinity of the library members to a target receptor. nih.govresearchgate.net The data generated from HTS can then be used to identify "hits"—compounds that exhibit a desired level of activity.

Below is an interactive data table illustrating a hypothetical library of this compound derivatives:

Derivative IDPyridine Building BlockAminobenzoate Building BlockEster Group
PAB-001Nicotinic acidPropyl 4-aminobenzoatePropyl
PAB-0026-Chloronicotinic acidPropyl 4-aminobenzoatePropyl
PAB-0032-Hydroxynicotinic acidPropyl 4-aminobenzoatePropyl
PAB-004Nicotinic acidPropyl 3-aminobenzoatePropyl
PAB-005Nicotinic acidPropyl 4-aminobenzoateEthyl

Data Mining and Analysis of this compound Related Datasets

Following the high-throughput screening of a this compound derivative library, the resulting large dataset requires sophisticated data mining and analysis techniques to extract meaningful insights. The primary goal of this analysis is to build a structure-activity relationship (SAR) model. SAR studies aim to identify the chemical features and structural motifs that are critical for the biological activity of the compounds.

Computational tools and chemoinformatics approaches are central to this process. By analyzing the data from HTS, researchers can correlate specific structural modifications with changes in activity. For example, it might be discovered that electron-withdrawing groups on the pyridine ring enhance activity, while bulky substituents on the benzoate ring diminish it.

Quantitative Structure-Activity Relationship (QSAR) modeling is a further step in this analysis. QSAR models use statistical methods to create a mathematical relationship between the chemical structure and biological activity. These models can then be used to predict the activity of novel, yet-to-be-synthesized derivatives, thereby guiding the design of more potent and selective compounds.

A hypothetical dataset for SAR analysis of this compound derivatives is presented in the interactive table below:

Compound IDPyridine SubstituentBenzoate SubstituentBiological Activity (IC50, µM)
PAB-001H4-amino10.5
PAB-0026-Cl4-amino2.3
PAB-0032-OH4-amino15.8
PAB-006H3-amino25.1
PAB-0076-Cl3-amino8.9

The analysis of such datasets allows researchers to build robust models that can accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

Emerging Research Frontiers and Future Perspectives for Propyl 4 Pyridine 3 Amido Benzoate

Exploration of Novel Biological Targets for Propyl 4-(pyridine-3-amido)benzoate

The amide functional group is a cornerstone in many biologically active molecules, including a wide array of pharmaceuticals. nih.govpulsus.com The unique capacity of the amide bond to participate in hydrogen bonding interactions makes it a critical feature for molecular recognition at biological targets. nih.gov Compounds containing an amide pharmacophore have demonstrated a broad spectrum of pharmacological activities, including anticonvulsant, antimicrobial, and anti-inflammatory effects. researchgate.net

The pyridine-3-carboxamide (B1143946) scaffold, a key component of this compound, is prevalent in nature and has been associated with diverse biological activities such as antiviral, antibacterial, antifungal, and anticancer properties. nih.gov Recent research on pyridine-3-carboxamide analogs has shown their potential in combating bacterial wilt in tomatoes, highlighting the agricultural applications of this chemical class. nih.gov

Given the structural similarities to other biologically active molecules, future research could explore a range of novel targets for this compound. For instance, the imidazo[1,2-a]pyridine (B132010) structure, which shares heterocyclic features, has been found to activate the human constitutive androstane (B1237026) receptor (CAR), a key regulator of metabolic and liver functions. nih.gov This suggests that this compound could be investigated for its effects on nuclear receptors and other signaling pathways. Furthermore, the development of resistance to existing therapies necessitates the exploration of new molecular targets. acs.org

Potential Novel Biological Targets for this compound

Target ClassRationale for ExplorationPotential Therapeutic Area
Nuclear Receptors Structural similarities to known nuclear receptor modulators like imidazo[1,2-a]pyridine derivatives. nih.govMetabolic diseases, liver diseases
Enzymes The amide and pyridine (B92270) moieties are present in many enzyme inhibitors. For example, pyridine carboxamide derivatives have been studied as urease inhibitors. mdpi.comInfectious diseases, metabolic disorders
Ion Channels Amide-containing compounds have shown activity as ion channel modulators.Neurological disorders, cardiovascular diseases
Protein-Protein Interactions The ability of the amide group to form hydrogen bonds could be leveraged to disrupt disease-relevant protein-protein interactions. nih.govOncology, immunology

Development of Advanced Delivery Systems for this compound (conceptual)

To enhance the therapeutic potential of this compound, the development of advanced delivery systems is a critical area of conceptual exploration. These systems could improve the compound's solubility, stability, and targeted delivery, thereby increasing its efficacy.

Nanocarrier Encapsulation of this compound

Nanocarriers offer a promising approach to improve the delivery of therapeutic agents. Encapsulating this compound within nanocarriers, such as liposomes or polymeric nanoparticles, could offer several advantages:

Enhanced Solubility and Stability: For compounds with poor water solubility, encapsulation can improve their bioavailability.

Controlled Release: Nanocarriers can be engineered to release the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency.

Targeted Delivery: The surface of nanocarriers can be modified with ligands that bind to specific receptors on target cells, increasing the drug's concentration at the site of action and minimizing off-target effects.

Prodrug Strategies for Enhancing this compound Activity

The prodrug approach involves chemically modifying a drug to form a new compound that, upon administration, is converted to the active parent drug. mdpi.com This strategy can be employed to overcome various limitations of the parent molecule. nih.gov For this compound, a prodrug strategy could be designed to:

Improve Permeability: Modification of the chemical structure can enhance the compound's ability to cross biological membranes, such as the skin for transdermal delivery. mdpi.comresearchgate.net

Increase Lipophilicity: For certain applications, increasing the lipophilicity of the compound can improve its absorption and distribution. mdpi.com For example, esterification with fatty acyl chains has been used to increase the solubility of drugs in oil-based depots for long-acting formulations. nih.gov

Site-Specific Activation: Prodrugs can be designed to be activated by specific enzymes that are overexpressed at the target site, leading to localized drug release.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new therapeutic agents. nih.gov These technologies can be applied to the study of this compound in several ways:

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel biological targets for the compound. nih.govyale.edu

Virtual Screening: ML models can be trained to predict the binding affinity of large libraries of virtual compounds to a specific target, enabling the rapid identification of new derivatives of this compound with potentially higher potency.

Predictive Modeling: AI can be used to predict the ADME (absorption, distribution, metabolism, and excretion) and toxicity properties of new chemical entities, helping to prioritize the most promising candidates for further development. nih.gov Recent studies have shown that machine learning algorithms can reliably predict the conversion rate of amide bond synthesis, even with small datasets. pku.edu.cn

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to the discovery of novel analogs of this compound with improved therapeutic profiles. nih.gov

Interdisciplinary Research Collaborations on this compound

The complexity of modern drug discovery necessitates a multidisciplinary approach. nih.govyale.eduwellcomeconnectingscience.org Effective research on this compound will require collaboration between experts from various fields:

Medicinal Chemists: To design and synthesize novel analogs of the compound with improved properties. nih.gov

Biologists and Pharmacologists: To evaluate the biological activity of the compounds in cellular and animal models and to elucidate their mechanisms of action. yale.edu

Computational Scientists: To apply AI and ML tools for target identification, virtual screening, and predictive modeling. digitellinc.com

Formulation Scientists: To develop advanced delivery systems to enhance the compound's therapeutic potential.

Such collaborations are essential to translate basic research findings into tangible therapeutic applications. nih.gov

Unaddressed Research Questions and Future Directions in this compound Studies

Despite the growing interest, several research questions regarding this compound remain unanswered. Future research should focus on:

Comprehensive Biological Profiling: A systematic evaluation of the compound's activity against a wide range of biological targets is needed to fully understand its therapeutic potential.

Mechanism of Action Studies: For any identified biological activity, detailed studies are required to elucidate the precise molecular mechanism of action.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of this compound affect its biological activity is crucial for the design of more potent and selective analogs. nih.gov

In Vivo Efficacy and Safety: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy and safety profile of the compound.

Exploration of Analogs: The synthesis and evaluation of a diverse range of analogs, including those with different ester groups or substitutions on the pyridine and benzoate (B1203000) rings, could lead to the discovery of compounds with superior properties.

Addressing these questions will be critical in determining the future therapeutic utility of this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for propyl 4-(pyridine-3-amido)benzoate, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Esterification : Reacting 4-(pyridine-3-amido)benzoic acid with propanol under acidic catalysis (e.g., H₂SO₄) to form the ester .
  • Amide Coupling : Using coupling agents like EDCl/HOBt or carbodiimides to link pyridine-3-carboxylic acid to 4-aminobenzoic acid derivatives .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization for isolation .
    Optimization Tips : Vary solvent polarity, temperature (e.g., 35°C for 48 hours in DMSO ), and catalyst loading to improve yield.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.5–9.0 ppm (pyridine protons), δ 7.5–8.0 ppm (aromatic benzoate protons), and δ 0.9–1.5 ppm (propyl chain) .
    • ¹³C NMR : Carbonyl signals at ~167 ppm (amide) and ~170 ppm (ester) .
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • IR Spectroscopy : Amide C=O stretch at ~1650 cm⁻¹ and ester C=O at ~1720 cm⁻¹ .

Q. How can chromatographic methods ensure purity of the compound?

  • HPLC : Use a C18 column (e.g., Kromasil 100-5) with UV detection at 254 nm. Mobile phase: acetonitrile/water (70:30) at 1 mL/min .
  • TLC : Silica gel plates (ethyl acetate/hexane 3:7) to monitor reaction progress.

Advanced Research Questions

Q. How can regioselectivity challenges in amide bond formation be addressed during synthesis?

  • Catalytic Systems : Employ Cu(I) catalysts (e.g., CuBr) with cesium carbonate to enhance coupling efficiency between pyridine-3-carboxylic acid and 4-aminobenzoate derivatives .
  • Protecting Groups : Temporarily block reactive sites (e.g., ester groups) using tert-butoxycarbonyl (Boc) to prevent side reactions .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected NMR splitting patterns?

  • Dynamic Effects : Consider rotational barriers in amide bonds causing non-equivalence of protons. Variable-temperature NMR can clarify .
  • X-ray Crystallography : Use SHELXL for refinement to resolve ambiguities in molecular geometry .
  • DFT Calculations : Compare experimental NMR shifts with computational predictions (e.g., Gaussian 16 B3LYP/6-31G*) .

Q. How does the compound’s stability vary under different storage conditions?

  • Accelerated Degradation Studies : Expose the compound to 40°C/75% RH for 4 weeks. Monitor degradation via HPLC: a >5% impurity increase indicates instability .
  • Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-degradation (λmax shifts) .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cholinesterase). Pyridine and benzoate moieties may anchor to hydrophobic pockets .
  • MD Simulations : GROMACS for 100 ns trajectories to assess binding stability under physiological conditions .

Methodological Guidance for Contradictory Data

  • Crystallographic Refinement : Use SHELXL to resolve disorder in the pyridine ring; assign anisotropic displacement parameters .
  • Spectral Overlaps : Apply 2D NMR (e.g., HSQC, HMBC) to differentiate overlapping signals in aromatic regions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.